N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry and materials science. This compound features a unique structure that incorporates both thiophene and furan rings, which are known for their electronic properties and biological activity. The molecular formula of this compound is , and it has a molecular weight of approximately 399.44 g/mol.
This compound falls under the category of benzofuran derivatives and is classified as an amide due to the presence of the carboxamide functional group. It is also recognized for its potential pharmacological properties, making it of interest in drug design and development.
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves several multi-step organic reactions. A common synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentrations to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C15H17N3O6S2/c1-26(22,23)18-6-5-17(14(18)20)13(19)16-10-15(21,11-4-8-25-9-11)12-3-2-7-24-12/h2-4,7-9,21H,5-6,10H2,1H3,(H,16,19)
This indicates a complex arrangement involving multiple rings and functional groups that contribute to its chemical properties.
The compound's key data includes:
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., temperature control, solvent choice) to achieve desired outcomes efficiently.
The mechanism of action for N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide primarily involves its interaction with biological targets:
Research indicates that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties due to their ability to modulate these pathways.
The physical properties of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-y)ethyl)-7-methoxybenzofuran-2-carboxamide include:
The chemical properties are influenced by its functional groups:
N-(2-hydroxy-2-(5-(thiophen-3-y)furan-2-y)ethyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: